molecular formula C9H7BrN2O2 B124915 Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide CAS No. 18080-66-5

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

Numéro de catalogue B124915
Numéro CAS: 18080-66-5
Poids moléculaire: 255.07 g/mol
Clé InChI: IXRAKFGTLLHWGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Quinoxaline 1,4-dioxides have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives have been considered .


Molecular Structure Analysis

Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .


Chemical Reactions Analysis

Quinoxaline 1,4-dioxides have been known to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a heterocyclic organic compound that contains both nitrogen and oxygen atoms. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol.

Applications De Recherche Scientifique

Antibacterial Drug Development

Quinoxaline 1,4-dioxides have been recognized for their antibacterial properties. The derivatives from this series have been applied clinically as antibacterial drugs, particularly in targeting bacterial infections . The structure of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, allows for the synthesis of novel compounds that can interact with bacterial proteins and enzymes, potentially leading to the development of new antibacterial agents.

Anticancer Agent Research

The presence of nitrogen atoms in quinoxaline 1,4-dioxides contributes to their interaction with cancer cell targets. These compounds have been studied for their potential use in anticancer therapy, with research focusing on their ability to form bonds with target proteins and enzymes in cancer cells . The 2-(bromomethyl) group in the compound could be leveraged to enhance these interactions, making it a valuable moiety in anticancer drug design.

Antiparasitic Applications

Quinoxaline derivatives have shown promise in the treatment of parasitic diseases such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The 1,4-dioxide feature of the compound plays a crucial role in its biological activity against parasites, offering a pathway for developing new antiparasitic drugs.

Agricultural Use

Beyond medical applications, quinoxaline 1,4-dioxides have been used in agriculture as growth promoters in livestock. Their antibacterial properties help in maintaining the health of animals, thereby improving growth rates and overall productivity .

Synthesis of Heterocyclic Compounds

The high reactivity and tendency of quinoxaline 1,4-dioxides to undergo various rearrangements make them interesting substrates for synthetic chemists. They are used in the synthesis of a wide range of heterocyclic compounds, which are key structures in medicinal chemistry due to their diverse biological properties .

Antioxidant Properties

Research has indicated that quinoxaline derivatives can exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases, where these compounds could potentially be used to mitigate the effects of reactive oxygen species on cells .

Mécanisme D'action

Target of Action

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, also known as Quinoxaline 1,4-dioxides, is a class of heterocyclic N-oxides that have a wide range of biological activity. They are known to target bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides .

Mode of Action

The presence of different nitrogen electron-donor atoms in the structure of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions . Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .

Biochemical Pathways

It is known that the compound has a high reactivity and tendency to undergo various rearrangements . This suggests that it may interact with multiple biochemical pathways, leading to its wide range of biological activity.

Result of Action

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide exhibits a wide spectrum of biological activity. It has been found to have antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . For example, one derivative of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, known as Conoidin A, has been shown to exhibit potent lytic activity against P. falciparum and constitutes an irreversible Peroxiredoxin-2 (Prx2) inhibitor .

Orientations Futures

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Their wide range of biological activity determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .

Propriétés

IUPAC Name

3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRAKFGTLLHWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482572
Record name Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

CAS RN

18080-66-5
Record name Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.